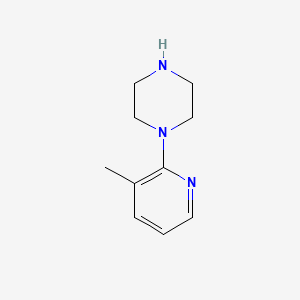

1-(3-Methylpyridin-2-yl)piperazine

Description

Significance of Piperazine (B1678402) and Pyridine (B92270) Scaffolds in Drug Discovery

The piperazine and pyridine rings are independently recognized as "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in the structures of approved drugs and biologically active compounds. nih.gov

The piperazine moiety, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a common feature in numerous pharmaceuticals. nih.gov Its prevalence is due to several advantageous properties. The basic nature of the piperazine nitrogens allows for the formation of salts, which can improve the solubility and bioavailability of drug candidates. Furthermore, the piperazine ring can adopt a stable chair conformation, providing a rigid scaffold to which other pharmacophoric groups can be attached in a defined spatial orientation. The two nitrogen atoms also offer points for chemical modification, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. nih.gov

The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is another cornerstone of drug design. mdpi.com Its aromaticity and the presence of the nitrogen atom influence its electronic properties, making it a versatile component in molecular interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor and can be protonated under physiological conditions, enhancing interactions with receptors and enzymes. mdpi.com The pyridine scaffold is present in a wide array of drugs with diverse therapeutic applications, including anticancer, antiviral, and antihypertensive agents. mdpi.commdpi.com

The combination of these two scaffolds in a single molecule, as seen in pyridylpiperazine derivatives, can lead to compounds with enhanced biological activity and optimized drug-like properties. nih.govfrontiersin.org

Role of 1-(3-Methylpyridin-2-yl)piperazine (B109217) as a Core Structure in Bioactive Compound Synthesis

While extensive literature on the direct use of This compound as a core structure is not widespread, a notable example highlights its potential as a key intermediate in the synthesis of novel therapeutic agents. A 2024 study by Zhu et al. described the use of This compound as a starting material for the synthesis of a series of pyrazolol derivatives. nih.gov

One of the synthesized compounds, 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol , demonstrated significant neuroprotective effects. nih.gov This was evidenced by its potent free radical scavenging activity and its ability to protect neuronal cells from injury in a model of oxygen-glucose deprivation/reoxygenation. nih.gov Furthermore, in an animal model of ischemic stroke, this derivative was shown to significantly reduce the area of brain infarction. nih.gov This research underscores the value of This compound as a foundational element for constructing more complex molecules with promising biological activities.

The synthesis of this neuroprotective agent from This compound showcases how this parent molecule can be chemically elaborated to introduce new pharmacophores, in this case, a pyrazolol ring, leading to a significant enhancement of its therapeutic potential.

Overview of Academic Research Perspectives for Related Compounds

The structural motif of a pyridine ring linked to a piperazine is the subject of ongoing research across various therapeutic areas. The exploration of derivatives of this core structure continues to yield compounds with a wide range of pharmacological activities.

Recent studies on pyridylpiperazine derivatives have revealed their potential as potent inhibitors of the enzyme urease, which is implicated in the pathogenesis of gastric ulcers and other infections. nih.govfrontiersin.org For example, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have shown significant urease inhibitory activity, with some compounds exhibiting greater potency than the standard inhibitor thiourea (B124793). nih.gov

In the realm of oncology, piperazine-containing compounds are being investigated for their anticancer properties. Hybrid molecules incorporating piperazine and other heterocyclic systems, such as 1,2,3-triazoles, have demonstrated cytotoxic activity against various cancer cell lines. nih.gov

Furthermore, piperazine and its derivatives are integral components in the development of multi-target antipsychotics. nih.govresearchgate.net By modulating the activity of dopamine (B1211576) and serotonin (B10506) receptors, these compounds offer a promising avenue for the treatment of complex psychiatric disorders. nih.govresearchgate.net

The following table provides a summary of the research findings for related pyridylpiperazine and piperazine derivatives:

| Compound Class | Therapeutic Target/Application | Key Research Findings |

| Pyridylpiperazine Hybrids | Urease Inhibition | Potent inhibition of urease, with some derivatives showing superior activity to standard inhibitors. nih.govfrontiersin.org |

| Piperazine-1,2,3-triazole Conjugates | Anticancer | Cytotoxic effects against various human cancer cell lines. nih.gov |

| Benzoxazole-piperazine Derivatives | Antipsychotic | High affinity for dopamine and serotonin receptors, showing promise as multi-target antipsychotics. nih.govresearchgate.net |

| Pyrazolol derivatives from this compound | Neuroprotection | Significant free radical scavenging and neuroprotective effects in models of ischemic stroke. nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-methylpyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBVRZMTWMATNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920622 | |

| Record name | 1-(3-Methylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111960-11-3, 104396-10-3 | |

| Record name | 1-(3-Methylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Methyl-2-pyridinyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 111960-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for 1-(3-Methylpyridin-2-yl)piperazine (B109217) Derivatives

The construction of the this compound core and its analogs is predominantly achieved through nucleophilic substitution and palladium-catalyzed coupling reactions. These methods offer versatile and efficient routes to a wide array of derivatives.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone in the synthesis of this compound derivatives. A common approach involves the reaction of a suitably substituted pyridine (B92270), typically a halopyridine, with piperazine (B1678402) or its derivatives. For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with an excess of piperazine in acetonitrile (B52724) under reflux conditions yields 1-(3-nitropyridin-2-yl)piperazine (B1350711). nih.gov This intermediate serves as a versatile precursor for further functionalization. nih.gov

Similarly, the synthesis of related structures, such as 1-(pyridin-4-yl)piperazine, has been accomplished by reacting 4-chloropyridinium chloride with piperazine in isopropyl alcohol, utilizing a supported Cu(I) catalyst. mdpi.com This highlights the utility of activated pyridine precursors in facilitating the substitution reaction. The choice of solvent can be critical, as the use of methanol (B129727) or ethanol (B145695) can lead to competing substitution by the solvent, forming alkoxy-pyridines. mdpi.com

The following table summarizes representative nucleophilic substitution reactions for the synthesis of pyridinylpiperazine derivatives.

| Pyridine Precursor | Nucleophile | Product | Reference |

| 2-Chloro-3-nitropyridine | Piperazine | 1-(3-Nitropyridin-2-yl)piperazine | nih.gov |

| 4-Chloropyridinium chloride | Piperazine | 1-(Pyridin-4-yl)piperazine | mdpi.com |

Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful and modular approach to synthesizing arylpiperazines, including derivatives of this compound. These methods allow for the formation of carbon-nitrogen bonds under relatively mild conditions. A facile palladium-catalyzed methodology has been developed for the amination of aryl chlorides, which is particularly useful for synthesizing biologically relevant arylpiperazines. organic-chemistry.org This approach can be applied to the coupling of a substituted piperazine with an appropriate pyridyl halide.

Furthermore, palladium-catalyzed cyclization reactions offer a modular synthesis of highly substituted piperazines. organic-chemistry.org While not a direct synthesis of the title compound, these methods demonstrate the versatility of palladium catalysis in constructing the piperazine ring itself, which can then be coupled to the pyridine moiety.

Chemical Modifications and Derivatization Approaches

Once the core this compound structure is assembled, it can be further modified to explore structure-activity relationships and optimize its properties. Key transformations include oxidation, reduction, and functionalization of the pyridine ring.

Oxidation Reactions and N-Oxide Formation

Oxidation of the nitrogen atoms within the this compound scaffold can lead to the formation of N-oxides. The pyridine nitrogen is susceptible to oxidation, forming a pyridine N-oxide. This transformation can be achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). google.comresearchgate.net For example, the oxidation of 2-chloromethylpyridine derivatives with mCPBA yields the corresponding 2-chloromethylpyridine-N-oxide. researchgate.net

The piperazine nitrogens can also be oxidized to their corresponding N-oxides. google.com The oxidation of piperazines with bromamine-T (BAT) in an acidic medium has been shown to yield the corresponding N-oxide. scirp.org These N-oxides can act as prodrugs, being converted back to the parent compound in vivo. google.com The formation of N-oxides can alter the physicochemical properties of the parent molecule, potentially influencing its biological activity and pharmacokinetic profile. nih.gov

Reduction Reactions and Derivative Synthesis

Reduction reactions are crucial for transforming functional groups on the this compound scaffold. For instance, a nitro group on the pyridine ring, such as in 1-(3-nitropyridin-2-yl)piperazine, can be reduced to an amino group, providing a handle for further derivatization.

The pyridine ring itself can be reduced to a piperidine (B6355638) ring under certain conditions. While direct reduction of the pyridine ring in this compound is not explicitly detailed, the reduction of pyridine and its derivatives to piperidines has been achieved using samarium diiodide in the presence of water. clockss.org This method has been shown to be effective for methylpyridines, affording the corresponding methylpiperidines in high yields. clockss.org Another key reduction involves the conversion of a carboxyl group to a hydroxymethyl group. For example, 1-(3-carboxypyridyl-2)-4-methyl-2-phenylpiperazine can be reduced with lithium aluminum hydride to yield 1-(3-hydroxymethylpyridyl-2)-4-methyl-2-phenylpiperazine. google.com

Functionalization of the Pyridine Ring Moiety

The pyridine ring of this compound offers multiple sites for further functionalization to modulate biological activity. The methyl group at the 3-position can potentially be a site for modification, although direct functionalization can be challenging.

More commonly, functionalization is introduced by starting with a pre-functionalized pyridine ring before coupling with the piperazine moiety. For example, derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and subsequently diversified by attaching N-phenylpropionamide and N-phenylisobutyramide moieties. nih.gov This was achieved by first reacting the precursor with chloroacetyl chloride or 2-bromopropionyl bromide, followed by reaction with various substituted anilines. nih.gov

Furthermore, the development of regio- and enantioselective C-H functionalization methods for related heterocyclic systems, such as Boc-1,3-oxazinanes, suggests potential future strategies for the direct and selective functionalization of the pyridine ring in this compound derivatives. nih.gov

Stereoselective Synthesis and Enantiomeric Separation Methods

General approaches to obtaining enantiomerically pure piperazine structures often involve one of two strategies: asymmetric synthesis or chiral resolution. Asymmetric synthesis aims to create a single enantiomer directly from achiral starting materials through the use of chiral catalysts, auxiliaries, or reagents. Chiral resolution, on the other hand, involves the separation of a racemic mixture of enantiomers. This is commonly achieved through techniques such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization, or by chiral chromatography.

In the context of substituted piperazines, various methods have been developed for related compounds. These include the use of chiral pool starting materials, such as amino acids, to construct the chiral piperazine core. nih.gov Additionally, enzymatic resolutions have been employed for the kinetic resolution of piperazine intermediates. umn.edu For other complex molecules containing a piperazine moiety, the introduction of a chiral center on the piperazine ring has been studied to understand its effect on biological activity, necessitating the separation of stereoisomers for individual evaluation. nih.gov

However, the application of these general methods to produce enantiomerically pure forms of this compound has not been specifically documented. Consequently, there is no available data on parameters such as the specific chiral stationary phases, mobile phases, or elution orders that would be used in a chromatographic separation, nor are there established protocols for its stereoselective synthesis. Further research would be required to develop and report on such methods.

Pharmacological Investigations and Biological Activities

Overview of Therapeutic Potential of 1-(3-Methylpyridin-2-yl)piperazine (B109217) Derivatives

Derivatives of this compound and related pyridinylpiperazines have attracted considerable scientific interest due to their broad spectrum of pharmacological effects. These compounds have been systematically evaluated for their potential to treat a range of conditions, from central nervous system disorders to infectious diseases and cancer. The core structure, combining a piperazine (B1678402) ring with a substituted pyridine (B92270) moiety, allows for versatile chemical modifications, leading to compounds with tailored activities. Research has demonstrated that even minor changes to this scaffold can result in significant differences in pharmacological action. ijrrjournal.com The therapeutic potential of this class of compounds encompasses antidepressant, antiviral, antimicrobial, antioxidant, analgesic, and anticancer activities. nih.govwikipedia.org

The piperazine moiety is a cornerstone in the development of novel antidepressants, largely due to its role in interacting with the serotonergic system. nih.gov Arylpiperazine derivatives, a class that includes pyridinylpiperazines, are known to exhibit significant antidepressant-like activity. nih.gov Their mechanism often involves the modulation of serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A and 5-HT2C subtypes. nih.gov

Studies on new arylpiperazine derivatives have shown that their antidepressant effects in preclinical models, such as the forced swim test (FST) and tail suspension test (TST) in mice, are linked to their interaction with the serotonin system. nih.gov For instance, the antidepressant-like effects of certain novel picolinamide (B142947) and isonicotinamide (B137802) derivatives containing a piperazine core were reversed by antagonists of 5-HT1A receptors, confirming the involvement of this receptor in their mechanism of action. nih.gov The ability of these compounds to interact with key neurotransmitter receptors highlights their potential as leads for new antidepressant therapies. ijrrjournal.com

Table 1: Selected Arylpiperazine Derivatives and their Antidepressant Activity Profile

| Compound/Derivative Class | Test Model | Key Findings | Receptor Involvement | Reference |

|---|---|---|---|---|

| Picolinamide & Isonicotinamide Arylpiperazines | Forced Swim Test (FST), Tail Suspension Test (TST) | Demonstrated significant antidepressant-like effects. | 5-HT1A, 5-HT2C | nih.gov |

| Gepirone (Aryl-piperazine) | Aggressive Behavior Models | Reduced aggressive behavior and modulated monoaminergic neurotransmission. | Serotonergic System | ijrrjournal.com |

The pyridinylpiperazine scaffold is featured in several established antiretroviral drugs, demonstrating its importance in antiviral therapy. wikipedia.org Drugs like atevirdine (B1665816) and delavirdine (B1662856) are pyridinylpiperazine derivatives used in the treatment of HIV. wikipedia.org Research into this chemical class has led to the discovery of potent inhibitors of HIV-1.

Specifically, certain piperazine derivatives have been identified as powerful inhibitors of HIV-1 attachment, which is the initial step of viral entry into host cells. nih.gov These compounds function by disrupting the interaction between the viral envelope protein gp120 and the host cell's CD4 receptor. nih.gov A study on indole-based piperazine derivatives showed that the piperazine ring is a crucial structural element, acting as a scaffold that correctly orients the other parts of the molecule to bind effectively to gp120. nih.gov This research underscores the critical role of the piperazine core in designing new and effective anti-HIV agents. nih.gov

Derivatives of piperazine have shown significant promise as antimicrobial and, notably, antitubercular agents. The global health threat of tuberculosis, including multi-drug resistant strains, necessitates the development of new therapeutic agents. Piperazine-containing compounds have emerged as a promising area of research.

Molecular hybridization techniques have been used to design novel compounds that combine a piperazine-benzofuran structure with other bioactive fragments, such as 2,4-dinitrobenzenesulfonamide (B1250028) and amino acids. nih.gov Several of these hybrid molecules have demonstrated potent inhibitory activity against Mycobacterium tuberculosis H37Rv. In one study, derivatives 4a , 4c , and 4j exhibited a minimum inhibitory concentration (MIC) of 0.78 µg/mL, which is superior to the standard drug ethambutol. nih.gov Furthermore, these compounds showed a good safety profile in preliminary toxicity assays. nih.gov Docking studies suggest that these derivatives may act by inhibiting the mycobacterial InhA enzyme, a key target in anti-TB drug development. nih.govnih.gov

Table 2: Antitubercular Activity of Piperazine-Benzofuran Derivatives

| Compound | MIC against M. tuberculosis H37Rv (µg/mL) | Comparison to Standard | Reference |

|---|---|---|---|

| 4a | 0.78 | More potent than Ethambutol | nih.gov |

| 4c | 0.78 | More potent than Ethambutol | nih.gov |

| 4j | 0.78 | More potent than Ethambutol | nih.gov |

| 4d, 4f, 4o | 1.56 | Equally active as Ethambutol | nih.gov |

Oxidative stress is implicated in the pathology of numerous diseases, making the development of antioxidant compounds a significant therapeutic goal. Several piperazine derivatives have been investigated for their antioxidant properties and ability to scavenge harmful free radicals. nih.govnih.gov

For example, a synthesized piperazine derivative, LQFM212, has demonstrated notable antioxidant effects in electrochemical assays. nih.gov This compound was also shown to counteract behavioral, inflammatory, and oxidative changes induced by lipopolysaccharide (LPS) in preclinical models, suggesting its potential in conditions associated with neuroinflammation and oxidative stress. nih.gov In other studies, 1-(phenoxyethyl)-piperazine derivatives were evaluated for their antioxidant profile. The most effective compounds, specifically those with 4-methyl and 2,6-dimethyl substitutions, were found to increase the activity of superoxide (B77818) dismutase (SOD) and the total antioxidant capacity (TAC) in human blood samples. nih.gov Research on piperazine-benzofuran hybrids designed for antitubercular activity also revealed that they possess antioxidant properties, which is beneficial as oxidative stress can be a consequence of anti-TB drug therapy. nih.gov

The search for new and more effective analgesics is a major focus of pharmaceutical research. Piperazine derivatives have been identified as having significant antinociceptive (pain-reducing) properties.

A series of [(3-chlorophenyl)piperazinylpropyl]pyridazinones were synthesized and tested for analgesic activity. scispace.com These compounds showed potent antinociceptive effects in the mouse hot-plate test, a model for thermal pain, with efficacy comparable to morphine. scispace.com The mechanism for some of these compounds appears to involve the noradrenergic and/or serotoninergic systems. scispace.com Similarly, a study on thiazole-piperazine derivatives found that several compounds significantly inhibited chemically-induced writhing in mice, indicating a peripheral analgesic effect. nih.gov Further investigation revealed that the antinociceptive effects of these thiazole-piperazine compounds were mediated by the opioidergic system. nih.gov

Table 3: Analgesic Activity of Selected Piperazine Derivatives

| Derivative Class | Pain Model | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|---|

| [(3-chlorophenyl)piperazinylpropyl]pyridazinones | Mouse Hot-Plate Test | Efficacy similar to morphine. | Involvement of noradrenergic/serotoninergic systems. | scispace.com |

| Thiazole-Piperazine Derivatives | Acetic Acid-Induced Writhing | Significant inhibition of writhing behavior. | Opioidergic system involvement. | nih.gov |

The piperazine scaffold is present in numerous FDA-approved anticancer drugs, including imatinib (B729) and olaparib, highlighting its value in oncology. researchgate.net Consequently, the synthesis and evaluation of novel piperazine derivatives as anticancer agents is an active area of research. researchgate.netresearchgate.net

Derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one were synthesized and tested for their antiproliferative effects against several human cancer cell lines. nih.gov Compounds 6d , 6e , and 6i from this series showed good activity against Colo-205 (colon), MDA-MB-231 (breast), and IMR-32 (neuroblastoma) cell lines. nih.gov In another study, novel vindoline-piperazine conjugates were synthesized and evaluated. mdpi.com Conjugates containing [4-(trifluoromethyl)benzyl]piperazine (23 ) and 1-bis(4-fluorophenyl)methyl piperazine (25 ) showed outstanding potency against a wide range of cancer cell lines, particularly those for colon, CNS, melanoma, renal, and breast cancer. mdpi.com Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies on arylpiperazine derivatives against prostate cancer cell lines have also provided a roadmap for designing more potent anticancer compounds targeting the androgen receptor. nih.gov

Table 4: Antiproliferative Activity of Selected Piperazine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Results (e.g., IC50, % Inhibition) | Reference |

|---|---|---|---|

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast Cancer) | GI50 = 1.00 μM | mdpi.com |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung cancer) | GI50 = 1.35 μM | mdpi.com |

| Pyrido[1,2-a]pyrimidin-4-one derivative 6d | IMR-32, MDA-MB-231 | Showed good activity. | nih.gov |

| Arylpiperazine derivative 5 | PC-3 (Prostate Cancer) | Binding affinity of -7.5 kcal/mol with androgen receptor. | nih.gov |

Anti-inflammatory Activities

Derivatives of the piperazine moiety are recognized for their significant anti-inflammatory properties. These compounds often target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins (B1171923) (PGs). mdpi.com The development of novel anti-inflammatory agents is driven by the need to mitigate the gastrointestinal and renal toxicity associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comresearchgate.net

Research into piperazine derivatives has yielded compounds with potent anti-inflammatory effects in various preclinical models. For instance, studies on methyl salicylate (B1505791) derivatives incorporating a piperazine moiety showed that many of these compounds exhibited favorable anti-inflammatory activity in xylol-induced ear edema and carrageenan-induced paw edema models in mice, with some compounds demonstrating potency comparable to indomethacin. mdpi.com Similarly, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) was found to reduce paw edema induced by carrageenan and decrease the migration of polymorphonuclear cells and levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. nih.gov The anti-inflammatory potential of N-phenyl piperazine derivatives has also been confirmed through in vitro evaluations. biomedpharmajournal.org

Furthermore, the combination of inhibiting fatty acid amide hydrolase (FAAH) and COX has emerged as a promising strategy for reducing inflammatory pain. nih.gov This dual-inhibition approach may allow for lower, safer doses of NSAIDs while enhancing the efficacy of FAAH inhibitors. nih.gov The anti-allodynic effects of this combined inhibition in inflammatory pain models have been shown to be dependent on both CB₁ and CB₂ cannabinoid receptors. nih.gov

Table 1: Anti-inflammatory Activity of Select Piperazine Derivatives

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Methyl Salicylate-Piperazine Derivatives | Xylol-induced ear edema & Carrageenan-induced paw edema (mice) | Potent anti-inflammatory activities, with some compounds (M15, M16) showing activity equal to indomethacin. | mdpi.com |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema & Pleurisy test (mice) | Reduced edema, cell migration, myeloperoxidase activity, and levels of TNF-α and IL-1β. | nih.gov |

| N-Phenyl Piperazine Derivatives | In vitro assays | Demonstrated dose-dependent anti-inflammatory responses. | biomedpharmajournal.org |

| Dual FAAH/COX Inhibitors | Carrageenan-induced inflammatory pain (mouse) | Combined inhibition produces enhanced anti-allodynic effects, blocked by CB₁ and CB₂ antagonists. | nih.gov |

Urease Inhibition and Antimicrobial Applications

Urease, a nickel-dependent enzyme, is crucial for the survival of various pathogenic microorganisms, including Helicobacter pylori, by breaking down urea (B33335) into ammonia, which raises the local pH. bohrium.comfrontiersin.org Inhibiting urease is a key therapeutic strategy to combat infections caused by these pathogens. bohrium.comfrontiersin.org Nitrogen-containing heterocycles like pyridine and piperazine are of significant interest for developing urease inhibitors due to their pharmacological activities. bohrium.com

Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and evaluated as urease inhibitors. In vitro assays demonstrated that several of these compounds are potent inhibitors of jack bean urease. frontiersin.org For example, compounds designated as 5b and 7e showed significantly lower IC₅₀ values (2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively) compared to the standard inhibitor thiourea (B124793) (IC₅₀ = 23.2 ± 11.0 µM). frontiersin.org Molecular docking studies suggest these potent inhibitors form favorable interactions within the active site of the urease enzyme. frontiersin.org

Beyond urease inhibition, pyrimidine-piperazine hybrids have been investigated as potential antimicrobial agents against a range of pathogens. researchgate.net The World Health Organization has highlighted the urgent need for new antibiotics to combat multidrug-resistant bacteria. researchgate.net In one study, a series of pyrimidine-piperazine derivatives were synthesized and tested against various bacterial strains. Compound 7f, 1-(4-(4-(5-fluoropyrimidin-2-yl) piperazin-1-yl) phenyl)-3-phenylurea, was particularly effective against P. aeruginosa with an IC₅₀ of 9.8 μg/mL. researchgate.net Other compounds in the series also showed potent activity against K. pneumonia and E. faecium. researchgate.net

Table 2: Urease Inhibition Data for 1-(3-nitropyridin-2-yl)piperazine Derivatives

| Compound | IC₅₀ (µM) vs. Jack Bean Urease | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 5b | 2.0 ± 0.73 | -8.0 | frontiersin.org |

| 7e | 2.24 ± 1.63 | -8.1 | frontiersin.org |

| Precursor (3) | 3.90 ± 1.91 | -6.1 | frontiersin.org |

| Thiourea (Standard) | 23.2 ± 11.0 | -2.8 | frontiersin.org |

Modulation of Dopamine (B1211576) Receptors (D4R, D2R, D3R)

Dopamine receptors, classified as D1-like (D1, D5) and D2-like (D2, D3, D4), are critical G protein-coupled receptors (GPCRs) in the central nervous system that control various physiological functions. nih.gov The D2-like receptors, in particular, are targets for therapies addressing neurological and psychiatric disorders. nih.govdrugbank.com The arylpiperazine scaffold is a well-established pharmacophore for designing ligands that selectively target dopamine receptors. nih.gov

N-phenylpiperazine analogues have shown promise in achieving selectivity for the D3 versus the D2 receptor subtype, which is a significant goal in drug development due to the distinct roles and signaling pathways of these receptors. nih.gov For instance, despite high sequence homology, D2 and D3 receptors differ in their G-protein coupling mechanisms. nih.gov Research on a series of 4-thiazolylphenyl and 3-thiophenephenyl N-phenylpiperazine analogs revealed compounds with high affinity and substantial selectivity for the D3 receptor. One compound (6a) exhibited a D3 binding affinity (Ki) of 1.4 nM and approximately 500-fold selectivity over the D2 receptor. nih.gov This selectivity is thought to arise from the ability of these ligands to bind in a bitopic manner, engaging both the primary orthosteric site and a secondary allosteric site on the D3 receptor. nih.gov Such D3-selective antagonists are being investigated for their potential in treating conditions like Parkinson's disease and schizophrenia without the side effects associated with less selective D2 antagonists. nih.gov

Table 3: Binding Affinity and Selectivity of N-Phenylpiperazine Analogs for Dopamine Receptors

| Compound Class | D3 Receptor Binding Affinity (Ki) | D3 vs. D2 Receptor Binding Selectivity | Reference |

|---|---|---|---|

| 4-Thiophene-3-yl-benzamide N-phenylpiperazines (6a–f) | 1.4–43 nM | 67–1831-fold | nih.gov |

| 4-Thiazolyl-4-ylbenzamide N-piperazine analogs (7a–f) | 2.5–31 nM | 73–1390-fold | nih.gov |

| Methylpyridin-2-one analog (17) | 0.8 nM | >80-fold | nih.gov |

| SR21502 (18) | 4.2 nM | >120-fold | nih.gov |

Metabotropic Glutamate (B1630785) Receptor (mGluR) Ligand Studies

Metabotropic glutamate receptors (mGluRs) are a class of GPCRs that modulate neuronal excitability and synaptic plasticity, playing roles in learning, memory, anxiety, and pain perception. wikipedia.orgnih.gov They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms. nih.gov Group I includes mGluR1 and mGluR5, which are considered targets for CNS disorders like anxiety and depression. nih.gov

The development of selective mGluR antagonists is a key area of research. In an effort to discover novel and structurally diverse mGluR5 antagonists, researchers have explored modifications of known antagonists like MPEP (2-methyl-6-(phenylethynyl)pyridine). nih.gov One approach involved replacing the alkyne bond in MPEP with an amide group, leading to the investigation of N-(6-Methylpyridin-yl)-substituted aryl amides. nih.gov While many structural changes to this amide template were not well-tolerated, the research did identify some potent amide-based mGluR5 antagonists. nih.gov These studies highlight the potential for pyridinyl-based structures to serve as scaffolds for potent and selective mGluR ligands.

Muscarinic Acetylcholine (B1216132) Receptor (M1) Antagonism

Muscarinic acetylcholine receptors (mAChRs) are GPCRs involved in regulating numerous functions of the parasympathetic nervous system, often summarized as the "rest-and-digest" response. wikipedia.orgnih.gov There are five subtypes (M1-M5), and antagonists that block these receptors have therapeutic applications in various conditions, including respiratory and gastrointestinal disorders. wikipedia.orgmdpi.com

The M1 receptor, in particular, is a target for treating cognitive deficits and other neurological conditions. While many compounds are known to interact with the orthosteric binding site where acetylcholine binds, there is growing interest in allosteric modulators that bind to distinct sites. nih.gov Research has identified structurally diverse allosteric agonists that interact with different subsets of residues on the M1 receptor. nih.gov The development of antagonists often involves modifying known agonist structures or screening compound libraries. Muscarinic antagonists can inhibit gastrointestinal contractions induced by acetylcholine, leading to their use as antispasmodics. mdpi.com The pyridinyl-piperazine core is a versatile scaffold found in many centrally active compounds, but specific studies detailing the M1 antagonist activity of this compound itself are not prominent in the reviewed literature.

TRPV1 Receptor Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that acts as a polymodal sensor for noxious stimuli, including heat, acid, and chemical irritants like capsaicin. nih.govnih.gov Its role in pain and neurogenic inflammation makes it a prime target for the development of new analgesic drugs. nih.govwikipedia.org

TRPV1 antagonists have been developed to block the activation of this channel, with the goal of treating inflammatory and neuropathic pain. nih.govwikipedia.org A significant challenge in developing these drugs is avoiding side effects like hyperthermia. nih.gov One strategy to overcome this is to develop non-competitive antagonists that act as open-channel blockers, preferentially targeting pathologically over-activated channels. nih.gov Various chemical classes have been explored as TRPV1 antagonists, including ureas, cinnamides, and carboxamides. wikipedia.org While piperazine-containing compounds have been investigated for a wide range of CNS targets, specific research focusing on this compound as a TRPV1 antagonist is not extensively detailed in the primary literature reviewed. However, the development of dual-acting antagonists, such as those targeting both TRPA1 and TRPV1, represents a promising therapeutic approach for pain relief. mdpi.com

Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX) Inhibition

Inhibiting the metabolism of the endogenous cannabinoid anandamide (B1667382) by fatty acid amide hydrolase (FAAH) has been shown to reduce gastric damage from NSAIDs and work synergistically with them in pain models. nih.govresearchgate.net This has led to the rational design of dual-action compounds that inhibit both FAAH and cyclooxygenase (COX) enzymes. nih.govresearchgate.net Such a strategy aims to provide enhanced pain relief while minimizing the side effects associated with high doses of NSAIDs. nih.gov

The N-(3-methylpyridin-2-yl)amide derivatives of the NSAIDs flurbiprofen (B1673479) and naproxen (B1676952) have been synthesized and evaluated for this dual activity. nih.gov The flurbiprofen derivative, Flu-AM1, was identified as a potent, reversible, and mixed-type inhibitor of FAAH, with an IC₅₀ value of 0.44 µM, significantly more potent than the parent compound flurbiprofen (IC₅₀ = 29 µM). nih.gov Flu-AM1 also retained COX inhibitory activity, although it was 2-3 fold less potent than flurbiprofen. nih.gov It is proposed that such dual-action inhibitors could be valuable for managing pain and inflammation, particularly in peripheral tissues, as Flu-AM1 showed limited brain penetration. nih.govresearchgate.net

Table 4: FAAH and COX Inhibitory Activity of N-(3-methylpyridin-2-yl)amide Derivatives

| Compound | FAAH IC₅₀ (µM) (rat brain) | COX Inhibition Potency | Reference |

|---|---|---|---|

| Flu-AM1 (Flurbiprofen derivative) | 0.44 | Flurbiprofen is ~2-3 fold more potent than Flu-AM1. | nih.gov |

| Nap-AM1 (Naproxen derivative) | 0.74 | Less potent COX inhibitor. | nih.gov |

| Flurbiprofen | 29 | Potent COX inhibitor. | nih.gov |

| Naproxen | >100 | Potent COX inhibitor. | nih.gov |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair and apoptosis. nih.gov The primary isoform, PARP1, is a key target in cancer therapy. When DNA damage occurs, PARP1 is activated and plays a significant role in the repair process. nih.govyoutube.com Inhibiting PARP can enhance the effectiveness of certain DNA-damaging anticancer drugs, making PARP inhibitors a vital area of research in oncology. nih.govnih.gov

The piperazine scaffold is a recognized pharmacophore in the development of PARP inhibitors. nih.gov For instance, Olaparib, an FDA-approved PARP1 inhibitor, features a piperazine fragment in its structure. nih.gov Research into novel PARP1 inhibitors often utilizes this scaffold. In one study, a virtual screening of thousands of compounds containing a piperazine fragment was conducted to identify new selective lead inhibitors of PARP1. nih.gov

While many approved PARP inhibitors are not selective for PARP1 over other family members like PARP2, which can lead to toxicities, recent efforts have focused on developing highly selective PARP1 inhibitors. nih.govsemanticscholar.org For example, the compound AZD5305, which incorporates a piperazine moiety linked to a methylpyridine carboxamide, has been identified as a potent and selective PARP1 inhibitor and PARP1-DNA trapper. nih.govsemanticscholar.org This selectivity is crucial for minimizing adverse effects, particularly hematological toxicities, when used in combination with chemotherapy. nih.govsemanticscholar.org

Studies have shown that the majority of PARP enzymes generate mono(ADP-ribose) (MAR), not poly(ADP-ribose) (PAR). mit.edu The development of inhibitors like ABT-888 (Veliparib), a benzimidazole (B57391) carboxamide with excellent potency against both PARP-1 and PARP-2, highlights the continuous effort in this field. acs.org

Table 1: Investigated PARP Inhibitors Containing Piperazine or Related Moieties

| Compound | Target | Key Finding | Reference |

|---|---|---|---|

| Olaparib | PARP1 (non-selective) | An FDA-approved inhibitor containing a piperazine scaffold. nih.gov | nih.gov |

| AZD5305 | PARP1 (selective) | A potent PARP1-DNA trapper with high selectivity over PARP2. nih.govsemanticscholar.org | nih.govsemanticscholar.org |

| ABT-888 (Veliparib) | PARP-1 and PARP-2 | Exhibits excellent potency against both PARP-1 and PARP-2 enzymes. acs.org | acs.org |

| Piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) derivatives | PARP-1 | Showed potential as specific molecular targets for the PARP-1 protein in in silico studies. acs.org | acs.org |

Other Reported Biological Activities (e.g., Anticonvulsant, Antidiabetic, Anti-Alzheimer, Antihypertensive, Antihistaminic)

The versatile piperazine nucleus is a constituent of various compounds investigated for a wide range of biological activities.

Anti-Alzheimer Activity

The development of multi-target-directed ligands is a promising strategy for Alzheimer's disease (AD). nih.gov Piperazine-based compounds have been explored for this purpose. nih.gov Research has demonstrated that certain novel compounds containing a piperazine structure can inhibit the aggregation of both AcPHF6 (a fragment of the tau protein) and Aβ1-42 peptides, which are hallmarks of AD. nih.gov Furthermore, these compounds were capable of disaggregating pre-formed aggregates. nih.gov In a study using Drosophila melanogaster expressing human tau, one such compound significantly increased the survival of the flies. nih.gov Another study focused on piperazine-2-carboxylic acid derivatives as multi-target anti-Alzheimer agents, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Anticonvulsant Activity

The search for new anticonvulsant agents with improved efficacy and tolerability is ongoing. rrpharmacology.ru Derivatives containing a piperazine ring have been synthesized and evaluated in various epilepsy models. For example, a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives incorporating a piperazine moiety was tested. mdpi.com One compound from this series showed significant anticonvulsant activity in the maximal electroshock (MES) and 6 Hz seizure tests, with a potential mechanism involving interaction with voltage-sensitive sodium and L-type calcium channels. mdpi.com Other research has focused on hybrid compounds containing both pyrrolidine-2,5-dione and thiophene (B33073) rings linked to a piperazine structure, which have shown activity in models of generalized tonic-clonic and focal seizures. nih.gov

Antidiabetic Activity

Piperazine derivatives have also been investigated for their potential as antidiabetic agents. nih.gov The aryl piperazine structure is considered important for biological activity related to glucose absorption. nih.gov Studies have explored benzimidazole derivatives of piperazine as α-glucosidase inhibitors, an enzyme whose inhibition can help manage type II diabetes. nih.govnih.gov These compounds have demonstrated the ability to inhibit the enzyme effectively. nih.gov The combination of a piperazine ring with other heterocyclic systems is a common strategy in the design of new potential treatments for diabetes. nih.gov

Antihypertensive Activity

While direct studies on this compound for antihypertensive effects are not prominent, related heterocyclic structures have been explored. Pyridazine derivatives, which share a nitrogen-containing heterocyclic core, have been synthesized and screened for antihypertensive activity using non-invasive methods. researchgate.net Similarly, certain phthalazine (B143731) derivatives have demonstrated the ability to lower blood pressure in animal models. nih.gov The mechanism of action for some antihypertensive agents involves the renin-angiotensin-aldosterone system (RAAS), with angiotensin-converting enzyme (ACE) being a key target. mdpi.com

Antihistaminic Activity

Substituted piperazine and piperidine (B6355638) derivatives have been identified as novel H1-antagonists. nih.gov Structural modifications of existing serotonergic agents led to the discovery of piperazine derivatives with good H1-antagonist activity. nih.gov Further research has explored dual-target ligands, such as antagonists for both histamine (B1213489) H3 receptors (H3R) and sigma-1 receptors (σ1R). nih.gov The piperazine ring is a key structural element in these designs, and its substitution can influence affinity and selectivity for these receptors, which are involved in various neuromodulatory functions in the central nervous system. nih.gov

Table 2: Summary of Other Investigated Biological Activities for Piperazine Derivatives

| Activity | Compound Class | Key Finding | Reference |

|---|---|---|---|

| Anti-Alzheimer | Piperazine-based compounds | Inhibited aggregation of Aβ1-42 and tau-derived peptides. nih.gov | nih.gov |

| Anticonvulsant | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Showed potent activity in MES and 6 Hz seizure models. mdpi.com | mdpi.com |

| Antidiabetic | Aryl piperazines | Considered a potentially effective scaffold for diabetes therapy agents. nih.gov | nih.gov |

| Antihypertensive | Pyridazine derivatives | Some derivatives showed appreciable antihypertensive activity. researchgate.net | researchgate.net |

| Antihistaminic | Substituted piperazine derivatives | Demonstrated good H1-antagonist activity. nih.gov | nih.gov |

Structure Activity Relationship Sar Investigations

Impact of Substituents on Piperazine (B1678402) Ring Bioactivity

The piperazine ring is a common scaffold in many biologically active compounds, and its substitution pattern significantly dictates the molecule's bioactivity. The nature of the substituent on the second nitrogen of the piperazine ring can drastically alter receptor affinity and functional activity.

Research into a series of piperazine and piperidine (B6355638) derivatives has highlighted the importance of this moiety for dual histamine (B1213489) H3 (H₃R) and sigma-1 (σ₁R) receptor activity. Replacing the piperazine ring with a piperidine moiety can have a profound impact on σ₁R affinity while not significantly affecting H₃R affinity. For instance, the comparison between a piperazine-containing compound (compound 4 in a study) and its piperidine analog (compound 5) showed a dramatic increase in σ₁R affinity for the piperidine derivative (Kᵢ = 1531 nM for piperazine vs. 3.64 nM for piperidine), identifying the piperidine ring as a key structural element for potent σ₁R interaction. nih.gov

Furthermore, substituents on the piperazine ring itself are critical. In studies of inhibitors for human equilibrative nucleoside transporters (ENTs), a series of analogs based on a 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) scaffold were evaluated. The findings underscored that the presence of a halogen substituent on the phenyl ring attached to the piperazine was essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org This indicates that the electronic properties and size of the substituent on the piperazino-phenyl moiety are crucial for binding to these transporters.

| Compound Modification | Target | Affinity (Kᵢ) | Reference |

|---|---|---|---|

| Piperazine-containing (Compound 4) | hH₃R | 3.17 nM | nih.gov |

| Piperazine-containing (Compound 4) | σ₁R | 1531 nM | nih.gov |

| Piperidine analog (Compound 5) | hH₃R | 7.70 nM | nih.gov |

| Piperidine analog (Compound 5) | σ₁R | 3.64 nM | nih.gov |

Influence of Pyridine (B92270) Ring Modifications on Receptor Affinity and Selectivity

Modifications to the pyridine ring of 1-(3-methylpyridin-2-yl)piperazine (B109217) analogs are a key strategy for tuning receptor affinity and selectivity. The position, number, and electronic nature of substituents on the pyridine ring can lead to significant changes in biological activity. mdpi.com

Studies on analogs of epibatidine, which also contains a pyridine ring, demonstrated that various substitutions have distinct effects on affinity for neuronal nicotinic receptors. For example, a fluoro-substituted analog showed significantly greater affinity for β2-containing receptors over β4-containing ones, while a bromo-substituted analog displayed a different profile of affinity and efficacy. nih.gov An amino-substituted analog also exhibited a strong preference for β2- over β4-containing receptors. nih.gov These findings highlight the sensitivity of receptor-ligand interactions to the electronic and steric properties of pyridine substituents.

The basicity of the pyridine nitrogen is also a critical factor, which is directly influenced by its substituents. An electron-releasing group, such as an amino group in the para-position, can increase the basicity of the pyridine nitrogen. This increased availability of the electron donor on the pyridine nitrogen can enhance certain receptor interactions. nih.gov Conversely, electron-withdrawing groups can decrease basicity and alter binding characteristics. Research on pyridine derivatives has shown that inserting methyl (CH₃) and nitro (NO₂) groups in the para position can improve antiproliferative activity, whereas moving the methyl group to ortho or meta positions can decrease it. mdpi.com

| Pyridine Ring Analog | Receptor Subtype Preference | Key Finding | Reference |

|---|---|---|---|

| Fluoro analog | β2-containing > β4-containing | 52- to 875-fold greater affinity for β2-containing receptors. | nih.gov |

| Bromo analog | β2-containing > β4-containing | 4- to 55-fold greater affinity for β2-containing receptors. | nih.gov |

| Amino analog | β2-containing > β4-containing | 10- to 115-fold greater affinity for β2-containing receptors. | nih.gov |

| Norchloro analog | β2-containing > β4-containing | 114- to 3500-fold greater affinity for β2-containing receptors. | nih.gov |

Role of Linker Length in Pharmacological Profiles

In many classes of receptor ligands, a flexible linker connects two key pharmacophoric elements. The length and composition of this linker are often critical determinants of the pharmacological profile. For piperazine derivatives that target multiple receptors, the linker length can differentially affect affinity for each target.

In a study of dual H₃/σ₁ receptor ligands, the extension of an alkyl linker chain was shown to decrease affinity for the human H₃ receptor (hH₃R). nih.gov Specifically, for a series of tert-butyl analogues, increasing the linker length resulted in a progressive loss of affinity, with Kᵢ values of 16.0 nM, 37.8 nM, and 397 nM as the chain was extended. nih.gov Interestingly, this trend was not observed for the σ₁ receptor. For the piperazine derivatives in the same study, there was no clear correlation between the length of the alkylic linker and their affinity for the σ₁R. nih.gov This demonstrates that linker length can be a powerful tool to fine-tune the selectivity of a compound between different receptor targets.

Stereochemical Considerations in Biological Activity and Receptor Binding

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. mdpi.com The introduction of a chiral center into a molecule like this compound can lead to enantiomers or diastereomers that exhibit significantly different biological activities, affinities, and selectivities.

A study investigating phenylpiperazine compounds as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) explored the impact of introducing a chiral methyl group onto the piperazine ring. When a methyl group was added to either the C2 or C3 position of the piperazine, the resulting stereoisomers displayed distinct selectivity for α9 and α7 nAChRs. nih.gov This demonstrates that the spatial arrangement of the methyl group, dictated by the stereocenter, is critical for differentiating between closely related receptor subtypes.

| Modification | Key Finding | Reference |

|---|---|---|

| Methyl group at C2 or C3 of piperazine | Resulting stereoisomers showed distinct selectivity for α9 and α7 nAChRs. | nih.gov |

| Parent compound (no chiral methyl) | Acted as an α9 agonist and α7 partial agonist. | nih.gov |

Mechanistic Insights and Molecular Interactions

Ligand-Receptor Binding Profiles and Target Selectivity

Derivatives of piperazine (B1678402) are known to interact with a variety of neurotransmitter receptors. Studies on related structures provide insights into the potential targets for 1-(3-Methylpyridin-2-yl)piperazine (B109217). For instance, a series of piperazine and piperidine (B6355638) derivatives have been evaluated for their affinity at histamine (B1213489) H3 (H₃R) and sigma-1 (σ₁) receptors. nih.gov

In one study, the replacement of a piperidine ring with a piperazine ring significantly impacted the affinity for the σ₁ receptor while having a less pronounced effect on H₃R affinity. nih.gov Specifically, a compound with a piperazine moiety showed high affinity for the human H₃R (Kᵢ = 3.17 nM) but a much lower affinity for the σ₁ receptor (Kᵢ = 1531 nM). nih.gov This suggests that the piperazine core, such as that in this compound, might favor binding to H₃ receptors over σ₁ receptors. The selectivity of these compounds is a key aspect of their pharmacological profile, with high selectivity for a specific receptor subtype often being a desirable characteristic to minimize off-target effects. nih.govresearchgate.net

The histamine H₃ receptor is a G-protein-coupled receptor (GPCR) that acts as a neuromodulator in the central nervous system, controlling the release of various neurotransmitters, including histamine, acetylcholine (B1216132), dopamine (B1211576), and serotonin (B10506). nih.gov The sigma-2 receptor (S2R) complex is another target implicated in CNS disorders, influencing processes like autophagy and cholesterol synthesis. researchgate.net While direct binding data for this compound on a wide array of receptors is not extensively documented in the provided context, the data on analogous structures highlight the importance of the piperazine scaffold in receptor interaction and selectivity. nih.govijrrjournal.com

Table 1: Binding Affinities (Kᵢ) of a Piperazine Derivative at Histamine and Sigma Receptors

| Receptor Subtype | Binding Affinity (Kᵢ in nM) | Source |

| Human Histamine H₃ Receptor (hH₃R) | 3.17 | nih.gov |

| Sigma-1 Receptor (σ₁R) | 1531 | nih.gov |

Enzymatic Inhibition Mechanisms

Pyridylpiperazine derivatives have been investigated as inhibitors of various enzymes. A notable target is urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335). Its activity is crucial for the survival of certain pathogens, such as Helicobacter pylori, in the acidic environment of the stomach. nih.gov

In a study on urease inhibition, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) were synthesized and evaluated. nih.gov The precursor compound, 1-(3-nitropyridin-2-yl)piperazine itself, demonstrated an IC₅₀ value of 3.90 ± 1.91 µM against jack bean urease. nih.gov Further modifications of this structure led to even more potent inhibitors, with IC₅₀ values significantly lower than that of the standard inhibitor, thiourea (B124793) (IC₅₀ = 23.2 ± 11.0 µM). nih.gov For example, compound 5b (a derivative) showed an IC₅₀ of 2.0 ± 0.73 µM. nih.gov This indicates that the pyridylpiperazine scaffold is a promising starting point for the development of effective urease inhibitors.

Another class of enzymes targeted by piperazine derivatives is monoamine oxidase (MAO). MAO-A and MAO-B are critical enzymes in the metabolism of monoamine neurotransmitters. A study of 1-(2-pyrimidin-2-yl)piperazine derivatives showed selective inhibition of MAO-A. researchgate.net While the core is slightly different, this highlights the potential for piperazine-containing heterocycles to interact with the active sites of monoamine oxidases. Similarly, metal complexes derived from 2-(4-(pyridin-2-yl)piperazin-1-yl)acetic acid have been shown to inhibit MAO-B, with one copper complex exhibiting an IC₅₀ value of 6.5 ± 0.31 μM. nih.gov

Table 2: Urease Inhibition Data for a Pyridylpiperazine Derivative

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

| 1-(3-Nitropyridin-2-yl)piperazine | Jack Bean Urease | 3.90 ± 1.91 | nih.gov |

| Thiourea (Standard) | Jack Bean Urease | 23.2 ± 11.0 | nih.gov |

Computational Chemistry and Molecular Modeling Approaches

To gain deeper insights into the binding mechanisms of this compound and its analogs, computational methods are invaluable. These techniques allow for the visualization and analysis of ligand-protein interactions at the atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. For the derivatives of 1-(3-nitropyridin-2-yl)piperazine, docking studies were performed to understand their interaction with urease. nih.gov The precursor compound showed a binding energy of -6.1 kcal/mol. nih.gov The most potent inhibitors in the series, 5b and 7e , had even more favorable binding energies of -8.0 and -8.1 kcal/mol, respectively, which correlated with their low IC₅₀ values. nih.gov These simulations revealed that the compounds fit well within the active site of the urease enzyme, forming key interactions. nih.gov

Similarly, docking studies of piperazine derivatives with the μ-opioid receptor have been conducted to understand their binding modes. researchgate.net These studies help to explain the observed binding affinities by identifying specific interactions, such as those with key amino acid residues like Tyr326 and Asn150, within the receptor's binding pocket. researchgate.net In the context of MAO-B inhibition, docking simulations of metal complexes of 2-(4-(pyridin-2-yl)piperazin-1-yl)acetic acid were used to rationalize their binding models and support the experimental inhibition data. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, showing how it behaves over time. MD simulations have been used to study the binding of MmpL3 inhibitors, where the stability of the ligand-protein complex and the intricacies of their binding were analyzed in real-time. nih.gov These simulations can reveal important conformational changes in both the ligand and the protein upon binding and can help to validate the interactions predicted by molecular docking. nih.gov For instance, simulations can analyze the relationship between water mobilities and the structural properties of piperazine-immobilized membranes, providing insights into their functional performance. nitech.ac.jp

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to study the electronic properties of molecules. epstem.netresearchgate.net These calculations can determine parameters like molecular electrostatic potential (MEP), HOMO-LUMO energy gaps, and dipole moments. nih.gov Such studies have been performed on various heterocyclic compounds to understand their structural and electronic features. epstem.netnih.gov For example, DFT calculations using the B3LYP method can optimize the molecular geometry to its minimum energy structure and calculate vibrational frequencies and chemical shifts (¹H-NMR and ¹³C-NMR), which can then be compared with experimental data to validate the computational model. epstem.netnih.gov These electronic properties are fundamental to how a molecule interacts with its biological target, influencing the strength and nature of binding interactions.

Preclinical Evaluation and Translational Research

In Vitro Pharmacological Assays

There is currently no publicly available scientific literature detailing the results of receptor binding assays for 1-(3-Methylpyridin-2-yl)piperazine (B109217). While numerous studies have characterized the binding profiles of various piperazine (B1678402) derivatives at a wide range of receptors, including histamine (B1213489), serotonin (B10506), and dopamine (B1211576) receptors, specific affinity (Kᵢ) or inhibition constant (Kₐ) values for this compound are not documented in the reviewed literature. nih.govijrrjournal.com

No specific data from cell-based functional assays for this compound are available in the public domain. Research on other piperazine-containing molecules often involves assessing their functional activity as agonists or antagonists through pathways like cyclic adenosine (B11128) monophosphate (cAMP) or β-arrestin signaling. nih.govresearchgate.net However, studies detailing the effect of this compound on these or other signaling pathways have not been identified.

Information regarding the specific enzyme inhibition profile of this compound is not available in the current scientific literature. Although various piperazine derivatives have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO) and dipeptidyl peptidase-IV (DPP-IV), no studies have reported the inhibitory activity (e.g., IC₅₀ values) of this compound against a panel of enzymes. nih.govnih.gov

There are no publicly accessible studies that report on the cytotoxicity or effects on cell viability of this compound. Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test are commonly used to evaluate the potential of chemical compounds to reduce cell viability. researchgate.netnih.govmdpi.com However, the results of such tests for this compound against any cancer or normal cell lines have not been published.

Specific data from antimicrobial susceptibility tests for this compound against bacterial or fungal strains are not found in the available literature. While the piperazine scaffold is a component of some antimicrobial agents, the specific activity, such as the minimum inhibitory concentration (MIC), of this compound has not been reported. nih.govmdpi.comresearchgate.net

In Vivo Efficacy Studies

No in vivo efficacy studies for this compound have been published in the peer-reviewed scientific literature. While a study on a structurally related but distinct compound, 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol, has reported neuroprotective effects in a mouse model of cerebral ischemia, no such data exists for this compound itself. nih.gov Therefore, its potential therapeutic efficacy in any animal models of disease has not been documented.

Animal Models of Disease

The therapeutic potential of this compound has been explored in established animal models of complex diseases, including neuropathic pain and experimental autoimmune encephalomyelitis (EAE).

Neuropathic Pain: Animal models of neuropathic pain are crucial for understanding the underlying mechanisms of this chronic condition and for testing the efficacy of new analgesic compounds. These models often involve surgical nerve injury, such as spared nerve injury (SNI) or spinal nerve ligation (SNL), to induce a state of hypersensitivity that mimics clinical neuropathic pain. researchgate.netnih.gov The resulting pain-like behaviors, including mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus), are then measured to assess the effects of potential treatments. researchgate.net Studies involving such models have been instrumental in evaluating the antinociceptive properties of various compounds. researchgate.netnih.gov While specific data on this compound in these models is not detailed in the provided search results, the established methodologies are relevant for its future evaluation.

Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most commonly used animal model for multiple sclerosis (MS), an autoimmune disease of the central nervous system. nih.gov The model is induced by immunizing animals with central nervous system proteins or peptides, leading to inflammation, demyelination, and neurological deficits that parallel those seen in MS patients. nih.govnih.gov The evaluation of therapeutic agents in EAE models involves monitoring clinical scores, histological analysis of inflammation and demyelination, and assessment of immune cell infiltration and activation. nih.gov The potential of piperine, a compound with a piperidine (B6355638) ring, to ameliorate EAE has been demonstrated, suggesting that piperazine-containing compounds like this compound could also warrant investigation in this model. nih.gov

Receptor Occupancy and Brain Penetration Studies

Understanding the interaction of a compound with its target receptors and its ability to reach the site of action in the brain are fundamental aspects of preclinical evaluation.

Receptor Occupancy: Receptor occupancy studies are essential to confirm that a drug candidate engages its intended target in a living organism. These studies often utilize techniques like positron emission tomography (PET) imaging with radiolabeled ligands. nih.govnih.gov For instance, the development of radioligands for dopamine D4 receptors has been pursued to enable PET imaging of these receptors in the brain. nih.gov While specific receptor occupancy data for this compound is not available in the provided results, the methodologies used for other piperazine derivatives, such as those targeting dopamine or opioid receptors, provide a framework for how such studies would be conducted. nih.govnih.gov

Brain Penetration: The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system disorders. Poor brain penetration has been a limiting factor for some potentially therapeutic compounds. nih.gov Preclinical studies often involve determining the concentration of the compound in the brain tissue versus the plasma. For example, ex vivo biodistribution studies in rodents can quantify the amount of a compound and its metabolites that have entered the brain. nih.gov

ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity)

ADMET studies are crucial for characterizing the pharmacokinetic and safety profile of a drug candidate.

In Vitro and In Vivo Metabolism Studies

Metabolism studies are conducted to identify the metabolic pathways of a compound and the enzymes involved.

In Vitro Metabolism: In vitro metabolism studies typically utilize liver microsomes from different species, including humans, to predict the metabolic fate of a compound in the body. researchgate.netnih.gov These studies can reveal the major metabolites and the cytochrome P450 (CYP) isoenzymes responsible for the metabolism. researchgate.net For some piperazine derivatives, it has been shown that they can inhibit various CYP isoenzymes, which has implications for potential drug-drug interactions. researchgate.net The metabolic stability of a compound, often expressed as its in vitro microsomal half-life, is a key parameter assessed in these studies. nih.gov

In Vivo Metabolism: In vivo metabolism studies in animal models, such as rats, provide a more complete picture of a compound's metabolic profile, including the formation of metabolites in a whole organism. researchgate.net These studies can identify novel metabolic pathways, such as the ring contraction of a piperazine ring to an imidazoline (B1206853) derivative, which has been observed for some piperazine-containing compounds. researchgate.net

Biocompatibility and Hemolysis Evaluation

The biocompatibility of a compound is its ability to perform its intended function without eliciting an undesirable local or systemic effect.

Hemolysis Evaluation: An important aspect of biocompatibility assessment is the evaluation of hemolysis, the rupture or destruction of red blood cells. In vitro hemolysis assays are used to measure the extent to which a compound damages red blood cells, with a hemolysis rate of 5% or less generally considered acceptable. mdpi.com For some piperazine-containing compounds, hemocompatibility has been shown to be a favorable characteristic. mdpi.com

Analytical Methodologies in Preclinical Research

Accurate and reliable analytical methods are essential for quantifying the compound of interest in various biological matrices.

Chromatographic Techniques (e.g., LC, HPLC)

Chromatographic techniques are widely used for the separation, identification, and quantification of drugs and their metabolites.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of analytical chemistry in drug development. rdd.edu.iqresearchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of piperazine derivatives. rdd.edu.iqnih.gov The development of HPLC methods often involves optimizing the mobile phase composition and detection wavelength to achieve good separation and sensitivity. nih.gov For compounds that lack a strong UV chromophore, derivatization with a UV-active agent can be employed to enable detection at low levels. researchgate.net HPLC methods must be validated for parameters such as linearity, precision, accuracy, and limits of detection and quantification to ensure the reliability of the results. nih.gov

Mass Spectrometry (e.g., ESI-MS/MS, LC-MS)

Mass spectrometry (MS) is a critical analytical technique for the characterization and quantification of piperazine derivatives, including this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) are frequently employed to determine the molecular weight and elucidate the structure of these compounds. researchgate.net

In ESI-MS analysis performed in positive ion mode, piperazine analogues typically form protonated molecular ions, [M+H]⁺. The subsequent fragmentation of this parent ion in MS/MS experiments provides structural information. For phenylpiperazine and benzylpiperazine analogues, the most common fragmentation pathways involve the cleavage of the C-N bonds within the piperazine ring and the bonds connecting the piperazine ring to the aromatic system. This predictable fragmentation is essential for the rapid and accurate identification of these compounds in complex matrices.

Collision-induced dissociation (CID) studies on similar piperazine-containing ligands reveal that the fragmentation pathways are significantly influenced by the structure of the ligand. nih.gov The analysis of the resulting product ions can help deduce the specific sites of modification on the molecule. nih.gov For this compound, key fragmentations would be expected to involve the loss of portions of the piperazine ring and the cleavage of the bond between the piperazine and pyridinyl rings.

Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Predicted Fragment (m/z) |

| 178.13 | [M+H]⁺ | C₁₀H₁₆N₃⁺ | 178.13 |

| 178.13 | [C₅H₁₁N₂]⁺ | Piperazine ring fragment | 99.09 |

| 178.13 | [C₆H₇N]⁺ | 3-Methylpyridine fragment | 93.06 |

| 178.13 | [C₅H₅N-CH₃]⁺ | Pyridinyl ring fragment | 78.05 |

Note: This table is predictive, based on common fragmentation patterns of related piperazine compounds. researchgate.net Actual experimental values may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecule's carbon-hydrogen framework. mdpi.com

In the ¹H NMR spectrum, characteristic signals are expected for the protons of the 3-methyl-pyridin-2-yl group and the piperazine ring. The methyl group on the pyridine (B92270) ring would appear as a singlet. The aromatic protons on the pyridine ring would present as multiplets in the aromatic region of the spectrum. The protons on the piperazine ring typically appear as distinct multiplets, corresponding to the different chemical environments of the axial and equatorial protons, often in the aliphatic region of the spectrum. mdpi.comnih.gov

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon of the methyl group would appear at a high field (low ppm value), while the carbons of the pyridine ring would be found in the aromatic region. The two chemically distinct methylene (B1212753) carbons of the piperazine ring would also be identifiable in the aliphatic region. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Protons | ~2.30 | Singlet | Pyridine-CH₃ |

| Protons | ~3.0-3.2 | Multiplet | Piperazine-H (4H) |

| Protons | ~3.3-3.5 | Multiplet | Piperazine-H (4H) |

| Protons | ~6.9-8.2 | Multiplet | Pyridine-H (3H) |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |

| Carbon | ~18-20 | Pyridine-CH₃ | |

| Carbon | ~45-55 | Piperazine-CH₂ | |

| Carbon | ~120-150 | Pyridine-C | |

| Carbon | ~155-160 | Pyridine-C (C-N) |

Note: The chemical shifts are approximate and based on data from analogous structures such as 1-(3-methylphenyl)piperazine (B1266048) and other substituted pyridinyl-piperazines. mdpi.comnih.govchemicalbook.com The exact values depend on the solvent and experimental conditions.

Positron Emission Tomography (PET) Imaging for Receptor Mapping

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used in translational research to study the biodistribution and target engagement of drug candidates. frontiersin.org For compounds like this compound, which are designed to interact with central nervous system (CNS) receptors, PET imaging using a radiolabeled version (a radioligand) is invaluable for receptor mapping and occupancy studies. frontiersin.orgnih.gov

The process involves labeling the compound or a close analogue with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.govresearchgate.net Following administration, the PET scanner detects the distribution of the radioligand in the body, providing a quantitative map of receptor density in target tissues like the brain. frontiersin.org

Studies on structurally related piperazine derivatives have demonstrated their utility as PET ligands for various receptors, including metabotropic glutamate (B1630785) receptors (mGluR1) and sigma (σ) receptors. nih.govresearchgate.net For example, a ¹¹C-labeled 2-methoxyphenyl piperazine derivative was successfully used to map mGluR1 in the brain. nih.gov The study showed high uptake in receptor-rich regions like the cerebellum and thalamus, which correlated with the known distribution of mGluR1. nih.gov Such studies are crucial for confirming that a new drug candidate reaches its intended target in the brain and for understanding its pharmacokinetic and pharmacodynamic relationship. frontiersin.org

Table 3: Example PET Imaging Study Findings with an Analogous Piperazine Derivative

| Parameter | Finding |